A Technical Guide to 2,4-Dichlorobenzoyl Chloride (CAS 89-75-8)
A Technical Guide to 2,4-Dichlorobenzoyl Chloride (CAS 89-75-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzoyl chloride, identified by the CAS number 89-75-8, is a pivotal organochlorine compound widely utilized as a versatile intermediate in organic synthesis.[1][2] Its molecular structure consists of a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 4 positions and a reactive acyl chloride functional group.[3][4] This configuration makes it a potent acylating agent, enabling the introduction of the 2,4-dichlorobenzoyl moiety into various molecules.[5] This reactivity is fundamental to the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals (such as herbicides and pesticides), and dyes.[1][3][5]
Physicochemical Properties
2,4-Dichlorobenzoyl chloride is a colorless to pale yellow liquid with a pungent odor.[4] It is known to be sensitive to moisture and reacts with water.[3][6] Its key physical and chemical properties are summarized in the table below for easy reference.
Table 1: Physicochemical Data for 2,4-Dichlorobenzoyl Chloride
| Property | Value | References |
| CAS Number | 89-75-8 | [3] |
| Molecular Formula | C₇H₃Cl₃O | [3][7] |
| Molecular Weight | 209.46 g/mol | [3] |
| Appearance | Clear colorless to slightly colored liquid | [3][4] |
| Melting Point | 16-18 °C (lit.) | [8] |
| Boiling Point | 150 °C at 34 mm Hg (lit.) | [3] |
| Density | 1.494 g/mL at 25 °C (lit.) | [3][9] |
| Refractive Index | n20/D 1.592 (lit.) | [3] |
| Flash Point | 137 °C (278.6 °F) - closed cup | |
| Water Solubility | Reacts with water | [3][4] |
| Solubility | Soluble in benzene, ether, toluene, acetone | [3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification and quality control of 2,4-Dichlorobenzoyl chloride. Key spectral data are available from various sources.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to its functional groups. Data is available in the NIST Chemistry WebBook.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR data have been recorded and are available for structural confirmation.[10][11]
-
Mass Spectrometry (MS): GC-MS data provides information on the fragmentation pattern, confirming the molecular weight and structure.[10]
Synthesis and Reactivity
3.1. Synthesis Pathways
2,4-Dichlorobenzoyl chloride is primarily synthesized via two main industrial routes.[1] The choice of method often depends on factors like raw material cost, desired purity, and production scale.[1]
A common and high-yield method involves the acylation of 2,4-dichlorobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride.[4][12] Another widely adopted industrial process is the chlorination-hydrolysis route, which begins with the chlorination of 2,4-dichlorotoluene (B165549) to form an intermediate, followed by controlled hydrolysis to yield the final product.[1][5][12]
3.2. Chemical Reactivity
The high reactivity of the acyl chloride group makes 2,4-Dichlorobenzoyl chloride a valuable acylating agent.[2][5] It readily participates in nucleophilic acyl substitution reactions with various nucleophiles.[1][13]
-
Hydrolysis: It reacts with water, often vigorously, to form 2,4-dichlorobenzoic acid and hydrogen chloride gas.[1][14]
-
Esterification: Reaction with alcohols yields the corresponding esters.[1]
-
Amidation: Reaction with amines produces amides.[1]
These reactions are fundamental in building more complex molecules for pharmaceuticals and other specialty chemicals.[1][5]
Experimental Protocol: Synthesis via Thionyl Chloride
The following provides a representative laboratory-scale protocol for the synthesis of 2,4-Dichlorobenzoyl chloride from 2,4-dichlorobenzoic acid.
Objective: To prepare 2,4-Dichlorobenzoyl chloride through the acylation of 2,4-dichlorobenzoic acid using thionyl chloride.
Materials:
-
2,4-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 2,4-dichlorobenzoic acid with an excess of thionyl chloride.[4][12]
-
Heat the mixture to reflux and maintain for 3-4 hours.[4][12] The reaction should be carried out in a fume hood due to the evolution of HCl and SO₂ gases.
-
After the reaction is complete, arrange the apparatus for distillation to remove the excess thionyl chloride.[4]
-
The remaining crude product is then purified by vacuum distillation to obtain pure 2,4-Dichlorobenzoyl chloride.[4][12]
Applications in Research and Drug Development
As a key building block, 2,4-Dichlorobenzoyl chloride is instrumental in several fields:
-
Pharmaceutical Synthesis: It serves as a precursor for various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][15] Its derivatives are explored for potential antimicrobial properties.[5]
-
Agrochemical Industry: It is used to synthesize active ingredients in pesticides and herbicides.[3][15]
-
Dye Manufacturing: The compound is also a key intermediate in the production of certain dyes.[1][13]
Safety and Handling
2,4-Dichlorobenzoyl chloride is a corrosive and moisture-sensitive chemical that requires careful handling.[2][16]
Table 2: GHS Hazard and Precautionary Information
| Category | Information | References |
| Pictograms | GHS05 (Corrosion) | |
| Signal Word | Danger | [17] |
| Hazard Statements | H290: May be corrosive to metalsH314: Causes severe skin burns and eye damage | [16][17] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP310: Immediately call a POISON CENTER or doctor/physician | [17][18] |
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood, using appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[6][18]
-
Store in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and water.[4][6]
-
Keep containers tightly closed.[6] Exposure to moisture can lead to hydrolysis, producing corrosive hydrogen chloride gas.[6][14]
Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety measures and under the supervision of trained personnel.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 89-75-8: 2,4-Dichlorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. Benzoyl chloride, 2,4-dichloro- [webbook.nist.gov]
- 8. 2,4-Dichlorobenzoyl chloride | 89-75-8 [chemicalbook.com]
- 9. 2,4-Dichlorobenzoyl chloride | 89-75-8 | FD34391 [biosynth.com]
- 10. 2,4-Dichlorobenzoyl chloride | C7H3Cl3O | CID 66645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4-Dichlorobenzoyl chloride(89-75-8) 13C NMR spectrum [chemicalbook.com]
- 12. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 13. pschemicals.com [pschemicals.com]
- 14. 2,4-Dichlorobenzoyl chloride - Hazardous Agents | Haz-Map [haz-map.com]
- 15. 2,4-Dichlorobenzyl chloride Dealer and Distributor | 2,4-Dichlorobenzyl chloride Supplier | 2,4-Dichlorobenzyl chloride Stockist | 2,4-Dichlorobenzyl chloride Importers [multichemindia.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
